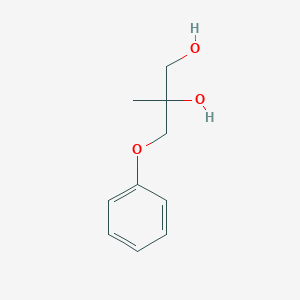

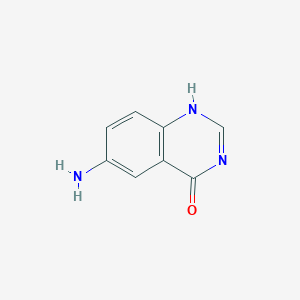

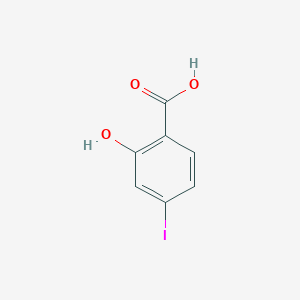

6-Amino-3H-quinazolin-4-one

Descripción general

Descripción

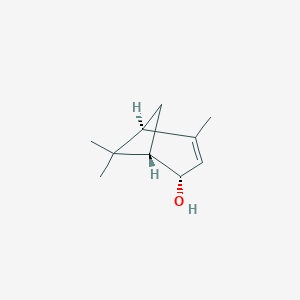

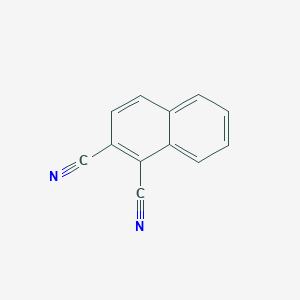

6-Amino-3H-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. This compound is a part of the quinazolinone family, which is known for its wide range of biological activities and is considered a "privileged" pharmacophore in medicinal chemistry due to its potential in drug development, particularly for anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid, which can be performed under reflux in ethanol or under pressure tube conditions for more hindered substrates . Another method utilizes an electrochemical decarboxylative cyclization of α-keto acids with 2-aminobenzamides, which is an environmentally benign protocol that operates under mild conditions and produces CO2 as a by-product . Additionally, a green process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones using a tandem microwave-assisted protocol, which is efficient and yields good to excellent results . A one-pot cascade synthesis method using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has also been reported, which is both efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones has been characterized using various spectroscopic techniques. Melting point determination, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structures of synthesized quinazolinones . Additionally, 2D NOESY NMR experiments have been employed to confirm the structures of more complex quinazolinone derivatives, such as 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions to yield a wide array of derivatives. For instance, acetamides can be thermally derived from the functional free 3-amino group of quinazolinones, and arylamides can be synthesized through a green microwave-assisted protocol involving the attack of hydrazides on benzoxazinones . The cyclocondensation of anthranilic acid-derived guanidines with aldehydes is another reaction that leads to the formation of triazinoquinazolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their functional groups and substituents. These compounds typically exhibit solid-state properties, with melting points being a common measure of their purity and stability . The presence of substituents such as nitro or bromo groups can affect the photo-activity of these compounds, as demonstrated by their ability to disrupt plasmid DNA under UV irradiation . The electronic properties of the substituents also play a crucial role in the binding affinity of quinazolinones to biological targets, as evidenced by molecular docking studies .

Aplicaciones Científicas De Investigación

-

Antimicrobial Activity

- Field : Pharmaceutical Chemistry

- Application : Quinazolinone derivatives have shown promising antimicrobial properties .

- Method : The synthesis of 6-amino-3 (H)-quinazolin-4-ones involves the condensation of 3 (H)-quinazolin-4-one in the presence of anthranilic acid and formamide .

- Results : The synthesized compounds were evaluated for antibacterial and antifungal activities. The results indicated that 6-nitro-3 (H)-quinazolin-4-one exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus and Escherichia coli bacterial strains .

-

Anti-cancer Activity

- Field : Medicinal Chemistry

- Application : Quinazolinone derivatives have been found to exhibit anti-cancer properties .

- Method : The synthesis of these compounds often involves the reaction of anthranilic acid with formamide .

- Results : While specific results vary depending on the derivative and the type of cancer, quinazolinone derivatives have shown promise in inhibiting the growth of cancer cells .

-

Anti-inflammatory Activity

- Field : Medicinal Chemistry

- Application : Quinazolinone derivatives have been found to exhibit anti-inflammatory properties .

- Method : The synthesis of these compounds often involves the reaction of anthranilic acid with formamide .

- Results : While specific results vary depending on the derivative, quinazolinone derivatives have shown promise in reducing inflammation .

-

Anticonvulsant Activity

- Field : Neuropharmacology

- Application : Quinazolinone derivatives have been found to exhibit anticonvulsant properties .

- Method : The synthesis of these compounds often involves the reaction of anthranilic acid with formamide .

- Results : While specific results vary depending on the derivative, quinazolinone derivatives have shown promise in controlling seizures .

-

Antidepressant Activity

- Field : Psychopharmacology

- Application : Quinazolinone derivatives have been found to exhibit antidepressant properties .

- Method : The synthesis of these compounds often involves the reaction of anthranilic acid with formamide .

- Results : While specific results vary depending on the derivative, quinazolinone derivatives have shown promise in alleviating symptoms of depression .

-

Histone Deacetylase 6 (HDAC6) Inhibitor

- Field : Cancer Biology

- Application : Quinazolinone derivatives have been found to inhibit HDAC6, a protein that plays a key role in cancer cell survival .

- Method : The synthesis of these compounds often involves the reaction of anthranilic acid with formamide .

- Results : Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. Some of these compounds showed potent antiproliferative activity in several tumor cell lines .

Safety And Hazards

Propiedades

IUPAC Name |

6-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZCACENPZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318959 | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3H-quinazolin-4-one | |

CAS RN |

17329-31-6 | |

| Record name | 6-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)